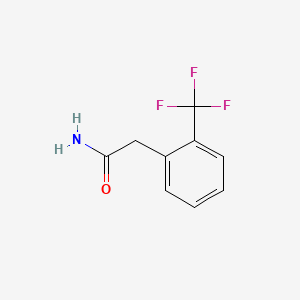
2-(Trifluoromethyl)phenylacetamide
Katalognummer B1585979
Molekulargewicht: 203.16 g/mol
InChI-Schlüssel: RBYZOKNDDRTADS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07105507B2
Procedure details


Sodium triacetoxyborohydride (140 mg, 0.66 mmol) was added to a solution of (RS)-3,3-difluoro-4-methylpiperidine hydrochloride (Description 60, 67 mg, 0.44 mmol), (RS)-α-methyl-N-(4-oxo-1-phenylcyclohexyl)-3,5-bis(trifluoromethyl)benzeneacetamide (Example 3, 150 mg, 0.33 mmol) and triethylamine (110 mL, 0.88 mmol) in dichloroethane (30 mL) and the mixture was stirred at room temperature for 72 hours. Saturated aqueous sodium hydrogen carbonate (3 mL) and dichloromethane (5 mL) were added and the layers were separated. The organic fraction was poured onto an SCX cartridge (Varian Bond Elut™; 10 mL/500 mg). The cartridge was washed with methanol (4×2 mL), then eluted with methanolic ammonia (2M, 2×2 mL). The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2/MeOH/NH3(Aq.) (95:5:1), to give trans-(RS)-α-methyl-N-[4-(3-fluoro-1,2,5,6-tetrahydro-4-methylpyrid-1-yl)-1-phenylcyclohexyl]-3,5-bis(trifluoromethylbenzeneacetamide (16 mg, 7%); 1H NMR (360 MHz, CD3OD) δ 1.33 (3H, d, J 6.5 Hz), 1.35–2.05 (9H, m), 1.63 (3H, s), 2.36–2.63 (4H, m), 2.74–2.78 (1H, m), 2.95–3.05 (1H, m), 3.83 (1H, q, J 7.2 Hz), 7.12–7.39 (5H, m), 7.79 (2H, s), and 7.81 (1H, s); m/z (ES+) 557 (M+1); cis-(RS)-α-methyl-N-[4-(3-fluoro-1,2,5,6-tetrahydro-4-methylpyrid-1-yl)-1-phenylcyclohexyl]-3,5-bis(trifluoromethylbenzeneacetamide (12 mg, 5%); 1H NMR (400 MHz, CD3OD) δ 1.22–1.28 (1H, m), 1.44 (3H, d, J 6.8 Hz), 1.43–1.54 (1H, m), 1.62 (3H, s), 1.72–1.85 (4H, m), 2.00–2.09 (2H, m), 2.42–2.61 (5H, m), 2.91–3.00 (2H, m), 4.02 (1H, q, J 6.8 Hz), 7.12–7.28 (5H, m), 7.94 (2H, s), and 8.14 (1H, s);. m/z (ES+) 557 (M+1); (2R*,4′R*)-trans-, (2S*,4′R*)-trans-, (2R*,4′R*)-cis-, and (2S*,4′R*)-cis-α-methyl-N-[4-(3,3-difluoro-4-methylpiperidin-1-yl)-1-phenylcyclohexyl]-3,5-bis(trifluoromethylbenzeneacetamide as a mixture of diastereoisomers (13 mg, 5%); 1H NMR (360 MHz, CD3OD) δ 1.36 (3H, d, J 7.2 Hz), 1.45 (3H, d, J 6.8 Hz), 1.53–1.83 (6H, m), 1.84–1.98 (2H, m), 2.09–2.25 (2H, m), 2.37–2.51 (2H, m), 2.58–2.92 (3H, m), 2.98–3.03 (1H, m), 3.89 and 4.09 (total 1H, each q, J 7.2 Hz)}, 7.13–736 (5H, m), and 7.80–8.18 (3H, m); m/z (ES+) 577 (M+1).

Quantity
67 mg
Type
reactant
Reaction Step One

Name
(RS)-α-methyl-N-(4-oxo-1-phenylcyclohexyl)-3,5-bis(trifluoromethyl)benzeneacetamide
Quantity
150 mg
Type
reactant
Reaction Step One





Yield
7%
Identifiers


|
REACTION_CXSMILES
|
C(O[BH-](O[C:11](=[O:13])[CH3:12])OC(=O)C)(=O)C.[Na+].Cl.FC1(F)C(C)CC[NH:19]C1.CC([C:43]1[CH:48]=[C:47]([C:49]([F:52])([F:51])[F:50])[CH:46]=[C:45](C(F)(F)F)[CH:44]=1)C(NC1(C2C=CC=CC=2)CCC(=O)CC1)=O.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>ClC(Cl)C.ClCCl>[F:50][C:49]([C:47]1[CH:48]=[CH:43][CH:44]=[CH:45][C:46]=1[CH2:12][C:11]([NH2:19])=[O:13])([F:51])[F:52] |f:0.1,2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
140 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
67 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC1(CNCCC1C)F
|
|
Name
|
(RS)-α-methyl-N-(4-oxo-1-phenylcyclohexyl)-3,5-bis(trifluoromethyl)benzeneacetamide
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)NC1(CCC(CC1)=O)C1=CC=CC=C1)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 72 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The organic fraction was poured onto an SCX cartridge (Varian Bond Elut™; 10 mL/500 mg)
|
WASH
|
Type
|
WASH
|
|
Details
|
The cartridge was washed with methanol (4×2 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with methanolic ammonia (2M, 2×2 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash column chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with CH2Cl2/MeOH/NH3(Aq.) (95:5:1)
|
Outcomes


Product
Details
Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(F)(F)C1=C(C=CC=C1)CC(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 mg | |
| YIELD: PERCENTYIELD | 7% | |
| YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
